molecular formula C9H9BrClI B14069311 1-(3-Bromopropyl)-3-chloro-4-iodobenzene

1-(3-Bromopropyl)-3-chloro-4-iodobenzene

Cat. No.: B14069311
M. Wt: 359.43 g/mol
InChI Key: KFAKRPBFDXZIDT-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-chloro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-chloro-4-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding benzoic acid derivatives.

Common reagents used in these reactions include strong bases like potassium tert-butoxide for elimination reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-chloro-4-iodobenzene exerts its effects depends on the specific context in which it is usedThe molecular targets and pathways involved vary depending on the specific application, but they often include key enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-chloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its combination of halogen atoms and the bromopropyl group, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H9BrClI

Molecular Weight

359.43 g/mol

IUPAC Name

4-(3-bromopropyl)-2-chloro-1-iodobenzene

InChI

InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2

InChI Key

KFAKRPBFDXZIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)Cl)I

Origin of Product

United States

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